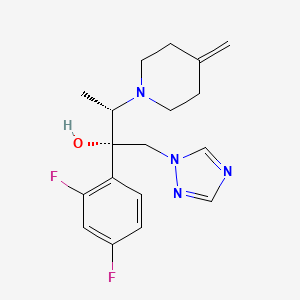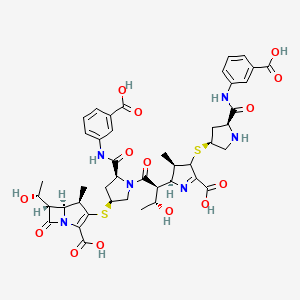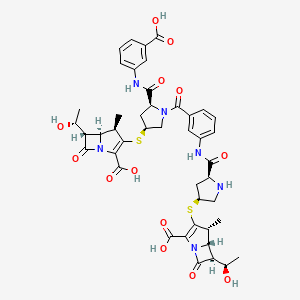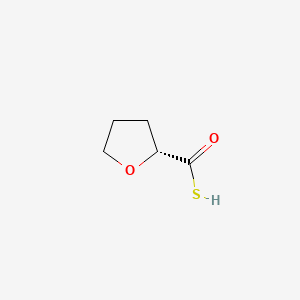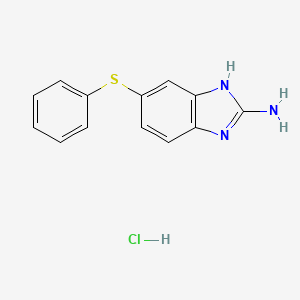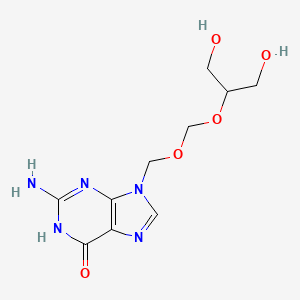
2-Amino-9-(((2-hidroxi-1-(hidroximetil)etoxi)metoxi)metil)-1,9-dihidro-6H-purin-6-ona
Descripción general
Descripción
This compound, also known as Acyclovir, is a potent inhibitor of the Herpesvirus family, including cytomegalovirus . It is used to treat complications from AIDS-associated cytomegalovirus infections . The IUPAC name of the drug is 2-Amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one . Its molecular formula is C8H11N5O3 and its molecular mass is 225.21 g/mol .
Aplicaciones Científicas De Investigación
Inhibición de la corrosión
El compuesto se ha estudiado como un inhibidor de corrosión verde para el acero dulce en una solución de ácido clorhídrico 1.0 M {svg_1}. La eficiencia de inhibición aumenta con el aumento de la concentración del inhibidor, con una eficiencia máxima del 92% a una concentración de 500 ppm {svg_2}. La adsorción del compuesto en la superficie del acero dulce sigue la isoterma de adsorción de Langmuir {svg_3}.
Aplicaciones antivirales
El compuesto se ha mencionado en patentes por sus propiedades antivirales {svg_4}. Sin embargo, los detalles específicos de sus aplicaciones antivirales no están fácilmente disponibles en los resultados de la búsqueda.
Acciones bioquímicas/fisiológicas
El compuesto, también conocido como Ganciclovir, es un análogo de nucleósido de guanosina que contiene una porción activa, ganciclovir trifosfato {svg_5}. Esta porción activa puede inhibir la replicación viral al interrumpir el ADN viral durante la elongación {svg_6}.
Tratamiento de la retinitis por citomegalovirus (CMV)
El ganciclovir es un agente potente para prevenir la retinitis por citomegalovirus (CMV) en pacientes con virus de inmunodeficiencia humana (VIH) {svg_7}. Exhibe efectos terapéuticos contra la enfermedad por CMV que afecta los pulmones, el hígado y el tracto gastrointestinal {svg_8}.
Fosforilación enzimática
El ganciclovir se puede fosforilar enzimáticamente a un análogo de trifosfato activo por la timidincinasa del virus del herpes simple (HSV-TK) o la desoxiguanosincinasa codificada por el huésped {svg_9}.
Aplicaciones de investigación
El ganciclovir se ha utilizado en combinación con resveratrol para estudiar su efecto sobre las células de melanoma {svg_10}. También se ha utilizado como sustrato sintético para la timidicinasa viral para estudiar sus efectos sobre las células madre pluripotentes inducibles humanas {svg_11}.
Mecanismo De Acción
The compound “2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one”, also known as “UNII-R4FRA714XK”, is more commonly referred to as Ganciclovir . Here is a detailed explanation of its mechanism of action:
Target of action
Ganciclovir’s primary target is a virus-encoded cellular enzyme, thymidine kinase (TK) . This enzyme is crucial for the replication of the virus.
Mode of action
Ganciclovir is a nucleoside guanosine analog. Its antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by thymidine kinase .
Biochemical pathways
Once activated, Ganciclovir triphosphate, the active form of the drug, inhibits viral replication by interrupting the viral DNA during elongation .
Result of action
The molecular and cellular effects of Ganciclovir’s action result in the inhibition of viral replication, thereby preventing the spread of the virus within the host organism .
Análisis Bioquímico
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It contains an active moiety, ganciclovir triphosphate . This active moiety can inhibit viral replication by interrupting the viral DNA during elongation .
Cellular Effects
2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one has significant effects on various types of cells and cellular processes. It exhibits therapeutic effects against cytomegalovirus (CMV) disease involving the lungs, liver, and gastrointestinal tract .
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. It can be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .
Propiedades
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O5/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-19-5-20-6(1-16)2-17/h3,6,16-17H,1-2,4-5H2,(H3,11,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFLSEDNYVWUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCOC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158853 | |
| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346598-14-8 | |
| Record name | Ganciclovir Specified Impurity D [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-9-(((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4FRA714XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B601465.png)
